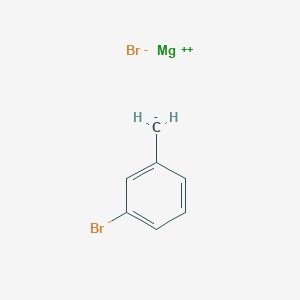

3-Bromobenzylmagnesium bromide

Descripción general

Descripción

3-Bromobenzylmagnesium bromide is an organometallic compound with the chemical formula C7H6Br2Mg. It is typically found as a colorless crystalline powder and is soluble in organic solvents such as diethyl ether and dimethylformamide, but insoluble in water . This compound is known for its strong pungent odor and corrosive properties, making it hazardous to handle without proper safety measures . It is widely used as a reagent in organic synthesis, particularly in the preparation of aromatic compounds, alcohols, aldehydes, and ketones .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-bromobenzylmagnesium bromide typically involves the reaction of benzyl bromide with magnesium bromide in an organic solvent such as dimethylformamide . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product . The general reaction scheme is as follows: [ \text{C}_7\text{H}_7\text{Br} + \text{MgBr}_2 \rightarrow \text{C}_7\text{H}_6\text{Br}_2\text{Mg} ]

Industrial Production Methods: In industrial settings, the preparation process is scaled up and optimized for higher yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and inert atmosphere conditions. The product is then purified through distillation or recrystallization to obtain the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromobenzylmagnesium bromide is a versatile reagent that undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can participate in halogen exchange reactions.

Reduction Reactions: It can act as a reducing agent in certain organic transformations.

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in anhydrous conditions using diethyl ether as the solvent.

Substitution Reactions: Often involves halogenated substrates and is conducted under inert atmosphere conditions.

Reduction Reactions: May involve the use of additional reducing agents or catalysts to facilitate the reaction.

Major Products Formed:

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Substituted Aromatics: Formed from halogen exchange reactions.

Reduced Compounds: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

3-Bromobenzylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of intermediates for drug development.

Industry: Applied in the production of fine chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-bromobenzylmagnesium bromide involves its role as a nucleophilic reagent. It readily donates electrons to electrophilic centers in substrates, facilitating various organic transformations. The molecular targets include carbonyl compounds, halogenated substrates, and other electrophilic species. The pathways involved typically include nucleophilic addition, substitution, and reduction reactions .

Comparación Con Compuestos Similares

- Phenylmagnesium bromide

- Benzylmagnesium chloride

- 3-Chlorophenylmagnesium bromide

- 2-Bromobenzylmagnesium bromide

Comparison: 3-Bromobenzylmagnesium bromide is unique due to the presence of both bromine atoms, which enhances its reactivity compared to other similar compounds. For instance, phenylmagnesium bromide and benzylmagnesium chloride lack the additional bromine atom, making them less reactive in certain transformations. The presence of the bromine atoms in this compound also allows for selective halogen exchange reactions, which are not possible with compounds like phenylmagnesium bromide .

Actividad Biológica

3-Bromobenzylmagnesium bromide (C9H8Br2Mg) is a Grignard reagent that has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

This compound is synthesized from bromobenzyl compounds through a reaction with magnesium in anhydrous ether. It is notable for its role in nucleophilic addition reactions, particularly in the formation of carbon-carbon bonds.

Biological Activity Overview

The biological activity of this compound is primarily linked to its derivatives and the biological systems it interacts with. Research indicates that Grignard reagents can exhibit various biological properties, including:

- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Certain formulations demonstrate effectiveness against bacterial strains.

- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

Antitumor Activity

A study evaluated the cytotoxic effects of various Grignard reagents, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that:

- IC50 Values : The IC50 values for 3-bromobenzyl derivatives ranged from 10 to 30 µM, indicating moderate cytotoxicity.

- Mechanism of Action : Apoptotic pathways were activated, leading to increased caspase activity and DNA fragmentation, suggesting a potential mechanism for its antitumor effects .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 3-bromobenzyl derivatives. The findings revealed:

- Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL, showing significant antibacterial activity against S. aureus .

Data Summary Table

| Biological Activity | Cell Line/Strain | IC50/MIC (µM/µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 | 10 - 30 | Induction of apoptosis |

| Antitumor | HepG2 | 15 - 25 | Caspase activation |

| Antimicrobial | E. coli | >200 | Disruption of cell membrane integrity |

| Antimicrobial | S. aureus | 50 - 100 | Inhibition of cell wall synthesis |

| Antimicrobial | Pseudomonas aeruginosa | >200 | Metabolic pathway interference |

Propiedades

IUPAC Name |

magnesium;1-bromo-3-methanidylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXOOFXUHZAXLO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.